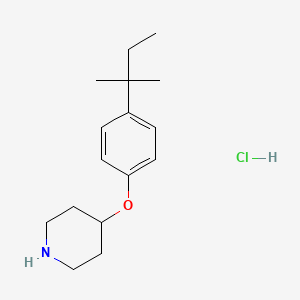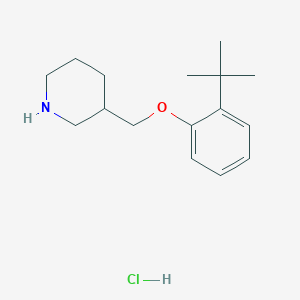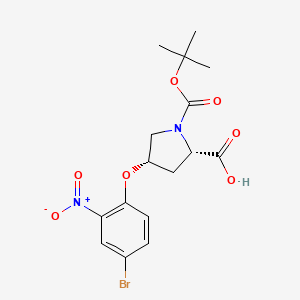
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol
Übersicht
Beschreibung
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol (hereafter referred to as 5-HEMPD) is an organic compound with a unique chemical structure, which has been the focus of much scientific research in recent years. 5-HEMPD is a derivative of the amino acid tyrosine, and it has been used in a variety of laboratory experiments, including those related to drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Studies have developed various synthetic pathways and structural analyses for pyrimidine derivatives, highlighting their potential for diverse scientific applications. For example, the work by Quesada et al. (2004) explores symmetrically 4,6-disubstituted 2-aminopyrimidines, emphasizing the interplay of molecular, molecular-electronic, and supramolecular structures. Such compounds exhibit extensive charge-assisted hydrogen bonding, contributing to their potential utility in materials science and molecular electronics (Quesada et al., 2004).
Biological Activity and Anticancer Potential
Several pyrimidine derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. Cheprakova et al. (2014) demonstrated the antimycobacterial activity of certain pyrimidine derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Cheprakova et al., 2014). Furthermore, Gaonkar et al. (2018) explored the antiproliferative properties of 4-methyl-6-morpholinopyrimidine derivatives against various human cancer cell lines, indicating their promise as anticancer agents (Gaonkar et al., 2018).
Charge Transfer Materials
The pyrimidine framework is also significant in developing charge transfer materials. Irfan (2014) investigated 4,6-di(thiophen-2-yl)pyrimidine derivatives for their potential in electronic and photovoltaic applications, revealing how modifications to the pyrimidine core can influence electronic, photophysical, and charge transfer properties (Irfan, 2014).
Eigenschaften
IUPAC Name |
4-hydroxy-5-(2-hydroxyethyl)-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c14-4-1-7-8(15)11-10(12-9(7)16)13-2-5-17-6-3-13/h14H,1-6H2,(H2,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDWVBTFXSQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=O)N2)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731334 | |
| Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol | |
CAS RN |
1178564-17-4 | |
| Record name | 6-Hydroxy-5-(2-hydroxyethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)


![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)
![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)
![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)

![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)
![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)